molecular formula C8H6BrN3O2 B2495100 Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate CAS No. 1795232-59-5

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Cat. No.: B2495100
CAS No.: 1795232-59-5
M. Wt: 256.059
InChI Key: HRKNVEBXWJDVFK-UHFFFAOYSA-N
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Description

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a bromine atom at the 2-position and a methyl ester group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields. The reaction is carried out in dry toluene at 140°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalability of the microwave-mediated synthesis method suggests its potential for industrial application. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles.

    Condensation Reactions: The compound can participate in condensation reactions with various reagents to form new heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Reaction Conditions: These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

Scientific Research Applications

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl ester group at the 6-position enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-7(13)5-2-3-6-10-8(9)11-12(6)4-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKNVEBXWJDVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NC(=N2)Br)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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